N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]thiophene-2-carboxamide
Description
N-[3-(4-Methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a benzothienopyran core fused with a pyran ring, substituted at the 3-position with a 4-methoxyphenyl group and at the 2-position with a thiophene-2-carboxamide moiety.
Properties
IUPAC Name |
N-[3-(4-methoxyphenyl)-4-oxo-[1]benzothiolo[3,2-b]pyran-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO4S2/c1-27-14-10-8-13(9-11-14)18-19(25)21-20(15-5-2-3-6-16(15)30-21)28-23(18)24-22(26)17-7-4-12-29-17/h2-12H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSFWCFQLQGEIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)SC4=CC=CC=C43)NC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(4-methoxyphenyl)-4-oxo-4H-benzothieno[3,2-b]pyran-2-yl]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and implications for medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes several functional groups that contribute to its biological properties:
- Methoxy Group : Enhances lipophilicity, improving membrane permeability.
- Benzothieno Moiety : Acts as a scaffold for interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity , particularly in the following areas:
-
Antitumor Activity :
- The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The cytotoxicity was assessed using the MTT assay, revealing higher efficacy against U-87 cells compared to MDA-MB-231 cells .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The specific mechanisms of action for this compound remain largely unexplored. However, it is believed that interactions with key biological pathways or targets—such as enzymes involved in cell signaling or proliferation—may play a critical role in its biological activity.
Comparative Biological Activity
To contextualize the activity of N-[3-(4-methoxyphenyl)-4-oxo-4H-benzothieno[3,2-b]pyran-2-yl]thiophene-2-carboxamide, a comparison with similar compounds reveals interesting insights:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1-Methylindolin-5-yl)-4-methoxybenzamide | Indole core | Antitumor |
| 4-Oxo-thieno[3,2-b]pyran derivatives | Thienopyran core | Antimicrobial |
| Furan-based carboxamides | Furan ring | Variable |
This table highlights how variations in structural features can influence biological activity, indicating that the unique combination of elements in N-[3-(4-methoxyphenyl)-4-oxo-4H-benzothieno[3,2-b]pyran-2-yl]thiophene-2-carboxamide may contribute to its distinct profile compared to other compounds.
Synthesis and Research Findings
The synthesis of N-[3-(4-methoxyphenyl)-4-oxo-4H-benzothieno[3,2-b]pyran-2-yl]thiophene-2-carboxamide typically involves multi-step reactions requiring careful control of conditions to achieve high yields and purity. Although specific synthetic routes are not detailed in the available literature, the presence of functional groups suggests potential pathways for modification to enhance biological activity or create analogs for further study.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogs
Key Observations:
- The target compound’s 4-methoxyphenyl group is a common substituent in analogs (e.g., ), likely enhancing lipophilicity and π-π stacking interactions.
- Thiophene-2-carboxamide is a recurring pharmacophore in antibacterial agents (e.g., ), suggesting the target compound may share similar mechanisms of action.
Pharmacological Activities
While direct data for the target compound are unavailable, analogs demonstrate:
- Antibacterial Activity: Thieno[3,2-d]pyrimidine sulfonamides inhibit S. aureus (MIC: 2–8 µg/mL) , while thiophene-2-carboxamide derivatives show activity against Gram-positive pathogens (MIC: 4–16 µg/mL) .
- Enzyme Inhibition : Pyridine-3-carboxamide derivatives (e.g., ) exhibit hydrogen bonding with biological targets, as evidenced by crystal structures .
Physical and Spectroscopic Properties
- Melting Points : Pyrimidine analogs (e.g., ) melt at 180–220°C, consistent with high thermal stability due to aromatic stacking.
- Hydrogen Bonding : Crystal structures (e.g., ) reveal N–H⋯N and C–H⋯O interactions stabilizing molecular conformations.
- Solubility : Methoxy and carboxamide groups likely enhance aqueous solubility compared to halogenated analogs (e.g., ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
